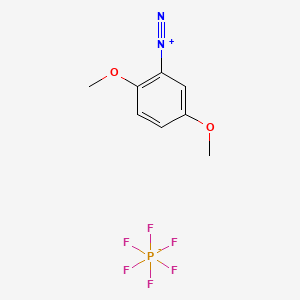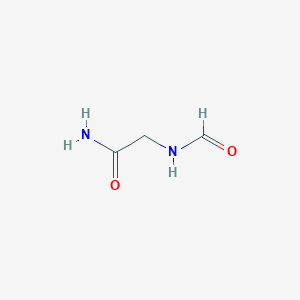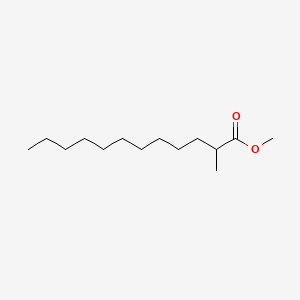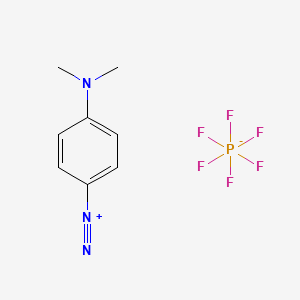
2,5-Dimethoxybenzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxybenzenediazonium hexafluorophosphate is an organic compound with the molecular formula C8H9N2O2.F6P. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (R-N2+). This compound is known for its applications in organic synthesis, particularly in the preparation of aryl derivatives through diazonium coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then treated with hexafluorophosphoric acid to precipitate this compound as a solid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the diazonium group is replaced by other functional groups. Common reagents include copper(I) salts (Sandmeyer reaction) and potassium iodide.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine using reducing agents like hypophosphorous acid.
Common Reagents and Conditions:
Copper(I) salts: for Sandmeyer reactions.
Potassium iodide: for iodination.
Phenols and aromatic amines: for azo coupling.
Hypophosphorous acid: for reduction.
Major Products Formed:
Aryl halides: from Sandmeyer reactions.
Azo compounds: from coupling reactions.
Arylamines: from reduction reactions.
Applications De Recherche Scientifique
2,5-Dimethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aryl derivatives.
Material Science: It is employed in the preparation of functionalized materials, including polymers and dyes.
Biological Studies: It is used in the modification of biomolecules for studying protein interactions and labeling.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxybenzenediazonium hexafluorophosphate primarily involves the formation of reactive intermediates during its chemical reactions. The diazonium group (R-N2+) is highly reactive and can undergo various transformations, such as substitution and coupling, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxybenzenediazonium chloride
- 2,5-Dimethoxybenzenediazonium tetrafluoroborate
- Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)
Comparison: 2,5-Dimethoxybenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides greater stability and solubility compared to other diazonium salts. This makes it particularly useful in organic synthesis and material science applications .
Propriétés
Numéro CAS |
61286-62-2 |
|---|---|
Formule moléculaire |
C8H9F6N2O2P |
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
2,5-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-8(12-2)7(5-6)10-9;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
Clé InChI |
DAPNIPMCTFGGCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)[N+]#N.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)



![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)


![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)


